molecular formula C10H15ClN2O2 B1358714 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride CAS No. 247062-03-9

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

Cat. No.: B1358714
CAS No.: 247062-03-9
M. Wt: 230.69 g/mol
InChI Key: CLQMCTADJQLZSO-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of butanamide, featuring an amino group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine or its derivatives.

    Formation of Intermediate: The starting material undergoes a series of chemical reactions, including amination and hydroxylation, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then reacted with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing methods such as crystallization, filtration, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-Amino-2-oxo-4-phenylbutanamide.

    Reduction: Formation of 3-Amino-2-hydroxy-4-phenylbutylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxy-4-phenylbutyric acid
  • 3-Amino-2-hydroxy-4-phenylbutylamine
  • 3-Amino-2-oxo-4-phenylbutanamide

Uniqueness

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMCTADJQLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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